(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine
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Overview
Description
®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its interaction with biological membranes and enzymes . The pathways involved may include binding to receptors or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethyl ketones: Used as intermediates in various synthetic processes.
Uniqueness
®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is unique due to its specific combination of a trifluoromethyl group with a pyrrolidine and piperidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H17F3N2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2/t9-/m1/s1 |
InChI Key |
CXYOVFJWORUYTD-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2CCNCC2)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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